molecular formula C16H23NO4 B6309305 3-{[(Tert-butoxy)carbonyl](2-phenylethyl)amino}propanoic acid CAS No. 1202814-95-6

3-{[(Tert-butoxy)carbonyl](2-phenylethyl)amino}propanoic acid

Cat. No.: B6309305
CAS No.: 1202814-95-6
M. Wt: 293.36 g/mol
InChI Key: TVESOJTWJGLTOQ-UHFFFAOYSA-N
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Description

3-{(Tert-butoxy)carbonylamino}propanoic acid: is an organic compound that belongs to the class of amino acids. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the amino group, which is commonly used in peptide synthesis to protect the amino group from unwanted reactions. The compound also features a phenylethyl group, which adds to its structural complexity and potential reactivity.

Mechanism of Action

Target of Action

It’s known that this compound is a derivative of amino acids , which play crucial roles in various biological processes, including protein synthesis and regulation of biochemical reactions.

Mode of Action

It’s known that the compound contains a tert-butoxycarbonyl (boc) group , which is commonly used in peptide synthesis to protect the amino group. The Boc group can be removed under acidic conditions, allowing the amino group to participate in subsequent reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-{(Tert-butoxy)carbonylamino}propanoic acid typically involves the following steps:

    Protection of the Amino Group: The amino group of the starting material is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.

    Formation of the Amide Bond: The protected amino acid is then reacted with 2-phenylethylamine to form the desired amide bond. This reaction is usually carried out in the presence of coupling reagents such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Deprotection: The final step involves the removal of the Boc protecting group using an acid such as trifluoroacetic acid (TFA) to yield the target compound.

Industrial Production Methods: Industrial production of 3-{(Tert-butoxy)carbonylamino}propanoic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylethyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonyl carbon.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Alcohols or amines.

    Substitution: Substituted amides or esters.

Scientific Research Applications

Chemistry:

    Peptide Synthesis: The compound is widely used in peptide synthesis as a protected amino acid derivative, allowing for the stepwise construction of peptides without unwanted side reactions.

Biology:

    Protein Engineering: It is used in the modification of proteins to study structure-function relationships and to develop novel protein-based therapeutics.

Medicine:

    Drug Development: The compound serves as a building block in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.

Industry:

    Material Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique structural properties.

Comparison with Similar Compounds

    3-{[(Tert-butoxy)carbonyl]amino}propanoic acid: Lacks the phenylethyl group, making it less complex and potentially less reactive.

    3-{(Tert-butoxy)carbonylamino}propanoic acid: Contains a methyl group instead of a phenylethyl group, resulting in different reactivity and binding properties.

    3-{(Tert-butoxy)carbonylamino}propanoic acid: Features a benzyl group, which can influence its reactivity and applications in peptide synthesis.

Uniqueness: The presence of the phenylethyl group in 3-{(Tert-butoxy)carbonylamino}propanoic acid adds to its structural complexity and potential for unique interactions in chemical and biological systems. This makes it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-[(2-methylpropan-2-yl)oxycarbonyl-(2-phenylethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-16(2,3)21-15(20)17(12-10-14(18)19)11-9-13-7-5-4-6-8-13/h4-8H,9-12H2,1-3H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVESOJTWJGLTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCC1=CC=CC=C1)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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